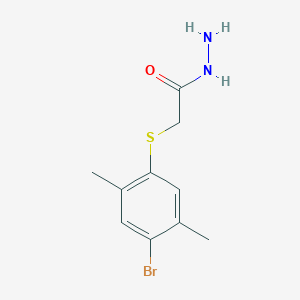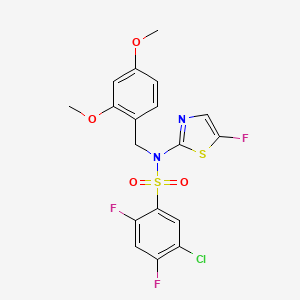
5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14ClF3N2O4S2 and its molecular weight is 478.89. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Redox Mediators in Organic Pollutant Degradation
Redox mediators significantly enhance the efficiency of enzymatic degradation of recalcitrant organic pollutants. Enzymes like laccases, peroxidases, and others degrade various pollutants in the presence of redox mediators, improving the treatment of industrial effluents and contributing to environmental remediation efforts. This approach is promising for the degradation of aromatic compounds present in industrial wastewater, suggesting potential applications for similar chemical structures in facilitating enzyme-mediated redox reactions (Husain & Husain, 2007).
Photosensitive Protecting Groups
Photosensitive protecting groups play a crucial role in synthetic chemistry, particularly in the development of light-sensitive compounds that can be activated or deactivated by light. The application of such groups, including 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, shows promise for future innovations in drug delivery systems, photoresponsive materials, and the controlled release of active agents (Amit, Zehavi, & Patchornik, 1974).
Pharmacology and Toxicology of Hallucinogens
Research into the pharmacology and toxicology of N-benzylphenethylamine hallucinogens, such as NBOMes, provides critical insights into the interaction of complex organic molecules with biological receptors. Understanding the binding affinity, potency, and toxicological profiles of such compounds is essential for developing safer therapeutic agents and for assessing environmental and health risks (Halberstadt, 2017).
Environmental and Health Impacts of Fluoroalkylether Substances
Studies on the environmental occurrence, fate, and effects of fluoroalkylether compounds, such as F-53B, Gen-X, and ADONA, highlight the importance of monitoring and understanding the impacts of novel chemical substances. These insights are crucial for assessing the risks associated with persistent organic pollutants and for developing strategies to mitigate their effects on human health and the environment (Munoz et al., 2019).
Propriétés
IUPAC Name |
5-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2,4-difluoro-N-(5-fluoro-1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O4S2/c1-27-11-4-3-10(15(5-11)28-2)9-24(18-23-8-17(22)29-18)30(25,26)16-6-12(19)13(20)7-14(16)21/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERLOQDFASKPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C2=NC=C(S2)F)S(=O)(=O)C3=CC(=C(C=C3F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

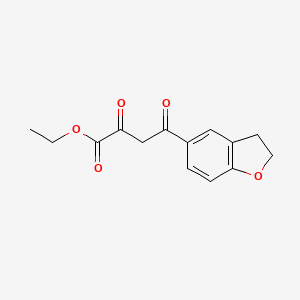
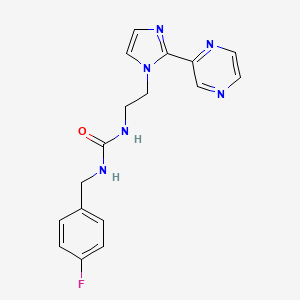
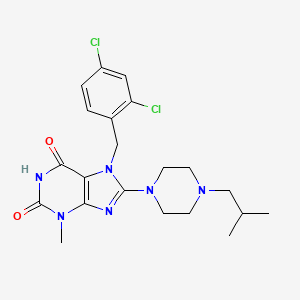
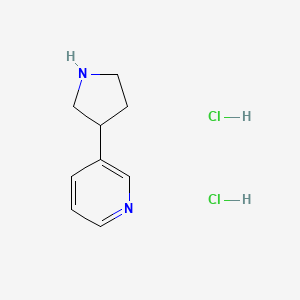



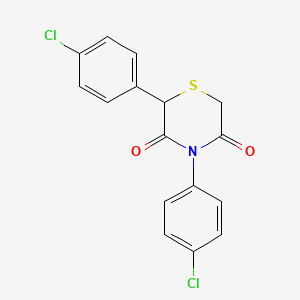
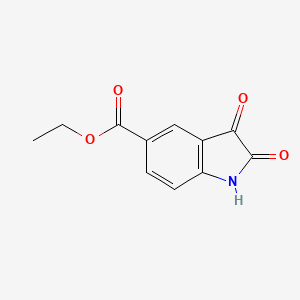
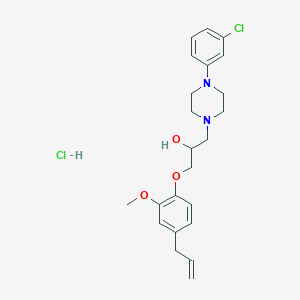
![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)
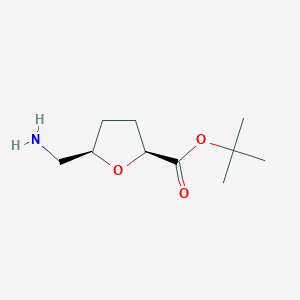
![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)
